
2-(2-Iodoethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Iodoethyl)pyridine is an organic compound with the molecular formula C7H8IN It is a derivative of pyridine, where an iodoethyl group is attached to the second carbon of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Iodoethyl)pyridine typically involves the iodination of 2-ethylpyridine. One common method is the reaction of 2-ethylpyridine with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction proceeds via the formation of an iodonium intermediate, which subsequently undergoes nucleophilic substitution to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: 2-(2-Iodoethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of substituted pyridine derivatives.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form 2-ethylpyridine or other reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed:
- Substituted pyridine derivatives
- Aldehydes or carboxylic acids from oxidation
- Reduced pyridine derivatives from reduction
Aplicaciones Científicas De Investigación
2-(2-Iodoethyl)pyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of novel therapeutic agents, particularly those targeting specific biological pathways.
Biological Studies: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industrial Applications: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(2-Iodoethyl)pyridine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The iodoethyl group can participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, leading to changes in their function.
Comparación Con Compuestos Similares
2-Iodopyridine: Similar in structure but lacks the ethyl group, making it less versatile in certain synthetic applications.
2-(2-Bromoethyl)pyridine: Similar but with a bromine atom instead of iodine, which can affect reactivity and selectivity in chemical reactions.
2-(2-Chloroethyl)pyridine: Similar but with a chlorine atom, offering different reactivity profiles compared to the iodo derivative.
Uniqueness: 2-(2-Iodoethyl)pyridine is unique due to the presence of the iodoethyl group, which imparts distinct reactivity and allows for specific types of chemical transformations that are not as readily achievable with other halogenated derivatives. Its ability to undergo a wide range of substitution reactions makes it a valuable intermediate in organic synthesis.
Propiedades
IUPAC Name |
2-(2-iodoethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8IN/c8-5-4-7-3-1-2-6-9-7/h1-3,6H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBYVKSSDSCDDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCI |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8IN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((2,8-Diazaspiro[4.5]decan-8-yl)methyl)thiazole](/img/structure/B12972562.png)
![Methyl 5-amino-2-(methylthio)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B12972563.png)
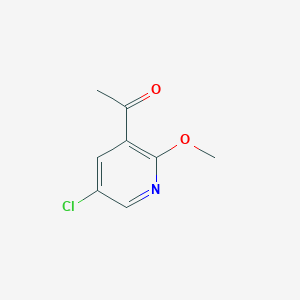
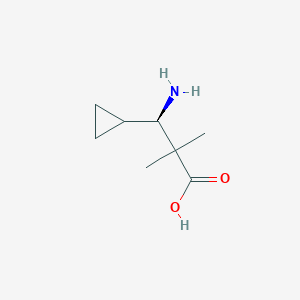
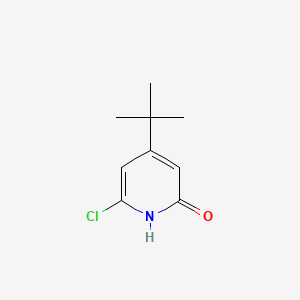
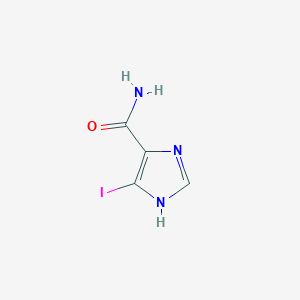
![4,7-Dioxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-d]pyridazine-3-carboxylic acid](/img/structure/B12972596.png)
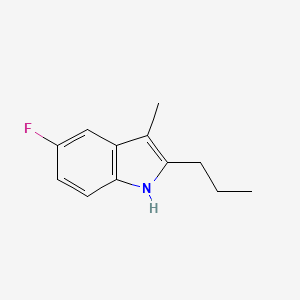
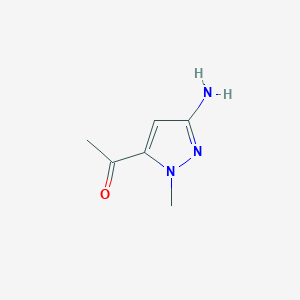
![tert-Butyl 3-oxa-8-aza-bicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12972615.png)
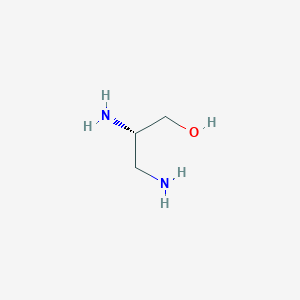
![1,1'-Bis(4-formylphenyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B12972626.png)
![3-Methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12972628.png)
